molecular formula C11H21NO3 B6645779 N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide

Cat. No.: B6645779
M. Wt: 215.29 g/mol
InChI Key: DQWXYNSTNGNLRF-UHFFFAOYSA-N
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Description

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyl group, a pentan-2-yl chain, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide typically involves the condensation of 4-hydroxypentan-2-one with 5-methyloxolane-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxylate
  • N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxylamide
  • N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxylhydrazide

Uniqueness

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, pentan-2-yl chain, and oxolane ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXYNSTNGNLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC(C)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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